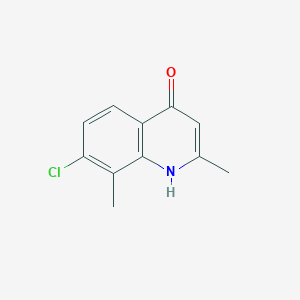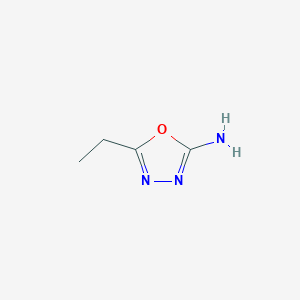
2-(2-甲氧基苯基)乙醇
概述
描述
2-(2-Methoxyphenyl)ethanol, also known as 2-(2-Methoxyphenyl)ethanol, is an organic compound with the molecular formula CH3OC6H4CH2CH2OH. It is a colorless to light yellow liquid with a pleasant floral odor. This compound is used in various chemical syntheses and has applications in multiple scientific fields .
科学研究应用
2-(2-Methoxyphenyl)ethanol has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: 2-(2-Methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-methoxyphenylacetaldehyde using sodium borohydride (NaBH4) in methanol. Another method includes the Grignard reaction, where 2-methoxybenzyl chloride reacts with magnesium in the presence of an ether solvent, followed by hydrolysis .
Industrial Production Methods: Industrial production of 2-(2-Methoxyphenyl)ethanol often involves the catalytic hydrogenation of 2-methoxyphenylacetaldehyde. This process is typically carried out under high pressure and temperature conditions using a palladium or platinum catalyst .
化学反应分析
Types of Reactions: 2-(2-Methoxyphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, Na2Cr2O7, acidic conditions.
Reduction: LiAlH4, NaBH4, methanol.
Substitution: SOCl2, PBr3.
Major Products Formed:
Oxidation: 2-Methoxyphenylacetic acid.
Reduction: 2-Methoxyphenylethane.
Substitution: Various substituted phenethyl derivatives.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
相似化合物的比较
4-Methoxyphenethyl alcohol: Similar in structure but with the methoxy group at the para position.
2-Methoxybenzyl alcohol: Similar structure but with a hydroxyl group directly attached to the benzene ring.
Uniqueness: 2-(2-Methoxyphenyl)ethanol is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Its pleasant odor and versatility in chemical reactions make it valuable in various applications .
属性
IUPAC Name |
2-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDRDNQLEMMNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225136 | |
| Record name | 2-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7417-18-7 | |
| Record name | 2-(2-Methoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7417-18-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methoxyphenethyl alcohol in the synthesis of the metallophthalocyanines described in the research papers?
A1: While the provided research papers [, ] focus on metallophthalocyanines containing both 2-(2-methoxyphenyl)ethanol and 3-Hydroxybenzaldehyde groups, they do not explicitly detail the individual contribution of 2-methoxyphenethyl alcohol. It's likely that this compound, as a substituted aromatic alcohol, acts as a peripheral substituent on the phthalocyanine ring. These substituents can influence the solubility, aggregation behavior, and ultimately the biological activity of the metallophthalocyanines.
Q2: How does the aggregation behavior of the synthesized metallophthalocyanines relate to their potential applications?
A2: The research investigated the aggregation behavior of the synthesized metallophthalocyanines in DMSO [, ]. Aggregation, a common phenomenon in phthalocyanines, can significantly impact their photophysical and electrochemical properties. Lower aggregation is often desirable for applications like photodynamic therapy, where the individual molecules need to interact with light and oxygen to generate reactive oxygen species. The studies indicate that further investigation is needed to fully understand the aggregation behavior of these specific metallophthalocyanines in different environments and its implications for their use in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1362576.png)
![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)
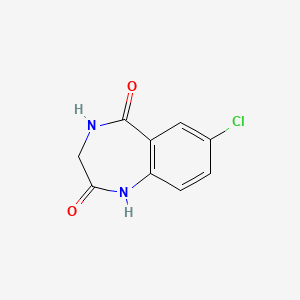
![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)
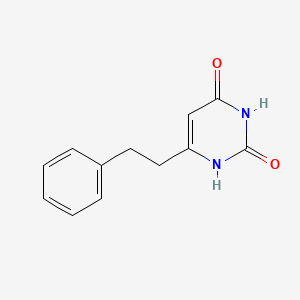
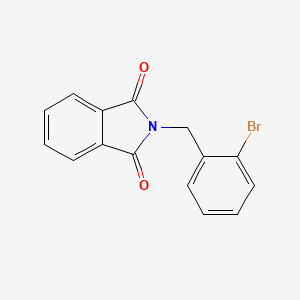
![1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B1362584.png)

